molecular formula C13H11NO3 B187055 2-nitro-2'-methoxy-1,1'-biphenyl CAS No. 6460-92-0

2-nitro-2'-methoxy-1,1'-biphenyl

Cat. No.: B187055
CAS No.: 6460-92-0
M. Wt: 229.23 g/mol
InChI Key: LUAAEXWZEIXKHQ-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2-methoxy-2’-nitro- is an organic compound with the molecular formula C13H11NO3 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a methoxy group (-OCH3) and a nitro group (-NO2) at the 2’ position

Preparation Methods

The synthesis of 1,1’-Biphenyl, 2-methoxy-2’-nitro- typically involves multi-step organic reactions. One common method includes the nitration of 2-methoxybiphenyl. The reaction conditions often involve the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 2’ position.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1,1’-Biphenyl, 2-methoxy-2’-nitro- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Oxidation: The methoxy group can be oxidized to a carboxylic acid (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1,1’-Biphenyl, 2-methoxy-2’-nitro- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways, particularly those involving nitro and methoxy groups.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its bioactivity and potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its stable aromatic structure and reactivity.

Mechanism of Action

The mechanism by which 1,1’-Biphenyl, 2-methoxy-2’-nitro- exerts its effects depends on the specific application. In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring. This can affect the compound’s behavior in electrophilic and nucleophilic substitution reactions.

In biological systems, the compound may interact with enzymes and proteins, affecting their function. The methoxy and nitro groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

1,1’-Biphenyl, 2-methoxy-2’-nitro- can be compared with other biphenyl derivatives such as:

    2-Methoxybiphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitrobiphenyl: Lacks the methoxy group, affecting its solubility and reactivity.

    2-Hydroxybiphenyl: Contains a hydroxyl group (-OH) instead of a methoxy group, influencing its acidity and reactivity.

The presence of both methoxy and nitro groups in 1,1’-Biphenyl, 2-methoxy-2’-nitro- makes it unique, providing a balance of electron-donating and electron-withdrawing effects that can be exploited in various chemical and biological applications.

Properties

IUPAC Name

1-(2-methoxyphenyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14(15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAAEXWZEIXKHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355972
Record name 1,1'-Biphenyl, 2-methoxy-2'-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6460-92-0
Record name 1,1'-Biphenyl, 2-methoxy-2'-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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